6-Amino-4-(trifluoromethyl)nicotinaldehyde

Catalog No.
S12556804
CAS No.
M.F
C7H5F3N2O
M. Wt
190.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Amino-4-(trifluoromethyl)nicotinaldehyde

Product Name

6-Amino-4-(trifluoromethyl)nicotinaldehyde

IUPAC Name

6-amino-4-(trifluoromethyl)pyridine-3-carbaldehyde

Molecular Formula

C7H5F3N2O

Molecular Weight

190.12 g/mol

InChI

InChI=1S/C7H5F3N2O/c8-7(9,10)5-1-6(11)12-2-4(5)3-13/h1-3H,(H2,11,12)

InChI Key

CRCWQWXTXUYZRI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1N)C=O)C(F)(F)F

6-Amino-4-(trifluoromethyl)nicotinaldehyde is a heterocyclic compound with the molecular formula C7H4F3NOC_7H_4F_3NO. It features a pyridine ring substituted with an amino group and a trifluoromethyl group at distinct positions, specifically at the 6 and 4 positions, respectively. This compound is recognized for its unique structural properties, which contribute to its diverse applications in chemistry and biology .

  • Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
  • Reduction: The compound can undergo reduction reactions, potentially converting the aldehyde to an alcohol.
  • Substitution: The amino group can engage in nucleophilic substitution reactions, allowing for the introduction of different functional groups .

The specific reagents and conditions used will dictate the major products formed during these reactions.

Research indicates that 6-Amino-4-(trifluoromethyl)nicotinaldehyde has potential biological activity, making it a candidate for drug discovery. Its unique structure may allow it to interact with various biological targets, influencing signaling pathways and molecular interactions. Ongoing studies are focused on elucidating its precise mechanisms of action and understanding its effects on biological systems .

The synthesis of 6-Amino-4-(trifluoromethyl)nicotinaldehyde typically involves several steps:

  • Formation of Intermediate: One common route begins with the synthesis of 6-(trifluoromethyl)pyridin-3-ylmethanol.
  • Conversion to Aldehyde: This intermediate is subsequently converted into the desired aldehyde through oxidation processes.

Industrial production may involve modifications to optimize yield and purity, although specific proprietary methods are often not disclosed .

6-Amino-4-(trifluoromethyl)nicotinaldehyde has several notable applications:

  • Building Block in Chemistry: It serves as a building block for synthesizing more complex molecules in organic chemistry.
  • Ligand Design: Its trifluoromethyl group is valuable in designing fluorinated ligands for coordination chemistry.
  • Drug Discovery: The compound's unique structure may inspire new drug designs targeting various diseases.
  • Agrochemicals: It may find use in developing crop protection chemicals due to its biological activity .

Interaction studies involving 6-Amino-4-(trifluoromethyl)nicotinaldehyde are crucial for understanding its biological effects. Preliminary research suggests that it may interact with specific proteins or enzymes, influencing their activity. Further studies are necessary to map out these interactions fully and assess their implications for therapeutic applications .

Several compounds share structural similarities with 6-Amino-4-(trifluoromethyl)nicotinaldehyde. Here are some notable examples:

Compound NameSimilarity Score
1-(2-(Trifluoromethyl)pyridin-4-yl)ethanone0.86
6-(Trifluoromethyl)nicotinamide0.85
5-Methyl-2-(trifluoromethyl)pyridine0.85
6-(Trifluoromethyl)nicotinic acid0.84
2-Chloro-6-(trifluoromethyl)nicotinaldehyde0.80
2-Methoxy-6-(trifluoromethyl)nicotinaldehyde0.78

These compounds exhibit varying degrees of similarity in their chemical structure, which may influence their reactivity and biological activity. The presence of the trifluoromethyl group is a common feature that enhances their properties, making them valuable in various chemical and biological applications .

XLogP3

0.9

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

190.03539727 g/mol

Monoisotopic Mass

190.03539727 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-09-2024

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